5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde
Description
5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 3-hydroxypyrrolidine substituent at the ortho position of the aromatic ring. This compound combines the electron-withdrawing fluorine atom and the polar hydroxypyrrolidine group, which influence its chemical reactivity, solubility, and interaction with biological or chromatographic systems. It has been investigated for applications in medicinal chemistry and organic synthesis, particularly as a building block for complex molecules.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c12-9-1-2-11(8(5-9)7-14)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2 |
InChI Key |
BOMJPPWNVNEEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with 3-hydroxypyrrolidine under specific reaction conditions. The process may include steps such as reduction, substitution, and purification to obtain the desired product with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom and hydroxypyrrolidinyl group can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe to study biological processes.
Medicine: Research involving this compound explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Differences:
Chromatographic Behavior: Benzaldehyde and methylbenzoate exhibit capacity factors (k) of ~1.0–1.1 on ODS and Deltabond-CSC columns (). The target compound’s hydroxypyrrolidine group may interact more strongly with residual silanols, leading to longer retention times due to polar interactions .
Volatility: Benzaldehyde derivatives are common volatile organic compounds (VOCs) (), but the fluorine and hydroxypyrrolidine groups in the target compound likely reduce volatility compared to non-fluorinated analogues.
Functional and Application-Based Comparisons
- Synthetic Utility : The hydroxypyrrolidine moiety offers a reactive site for further functionalization (e.g., amidation, alkylation), whereas the ethoxy-pyrrolidine analogue () may be more stable under acidic conditions due to its ether linkage.
- Biological Activity : Hydroxypyrrolidine derivatives are often explored for chiral induction in drug design, whereas pyrrolidine-ethoxy analogues might prioritize lipophilicity for membrane penetration.
- Analytical Detection : In VOC analyses (), the target compound’s fluorine atom could enhance detection specificity via mass spectrometry but reduce abundance due to lower volatility.
Research Findings and Limitations
- Chromatographic Studies : The retention behavior of simpler benzaldehydes () suggests that bulkier substituents like hydroxypyrrolidine may cause peak broadening or tailing due to secondary interactions with stationary phases.
- Supply Constraints: Both the target compound and its ethoxy-pyrrolidine analogue are discontinued (), limiting recent experimental data.
- Volatility Overlap : While benzaldehyde is weakly associated with 2-acetyl-1-pyrroline (2-AP) in VOC studies (), fluorinated derivatives like the target compound are underrepresented in agricultural analyses, highlighting a research gap.
Biological Activity
5-Fluoro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a fluorine atom and a hydroxypyrrolidine moiety. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula CHFNO, with a molecular weight of approximately 201.22 g/mol. The presence of the hydroxypyrrolidine group is significant as it enhances the compound's potential for diverse biological interactions.
Synthesis Methods
Several synthetic approaches have been developed to obtain this compound. These methods often involve the modification of existing benzaldehyde derivatives or the introduction of the hydroxypyrrolidine moiety through various chemical reactions:
- Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom into the benzaldehyde structure.
- Pyrrolidine Derivatives : Synthesizing the hydroxypyrrolidine component through cyclization reactions involving amino acids or related precursors.
Pharmacological Properties
The biological activity of this compound is influenced by its structural characteristics, particularly the pyrrolidine ring. Compounds with similar structures have demonstrated a range of pharmacological effects:
- Antitumor Activity : Studies have indicated that derivatives containing similar moieties exhibit potent inhibition against various cancer cell lines, including murine L1210 leukemia cells and B16 melanoma cells. For instance, analogs of 5-fluoro-2'-deoxyuridine showed significant cytotoxicity, suggesting that this compound may also possess similar properties .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Thymidylate Synthase : Similar compounds have been shown to act as irreversible inhibitors by binding to thymidylate synthase, leading to disruption in DNA synthesis.
Case Studies and Research Findings
- In Vitro Studies : Preliminary research indicates that this compound exhibits significant binding affinity to biological targets, which could be explored further for therapeutic applications.
- Comparative Analysis : A comparative study with other structurally related compounds suggests that the introduction of the hydroxypyrrolidine moiety enhances lipophilicity and alters pharmacokinetic properties, making it a candidate for further investigation in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
